molecular formula C11H11ClN2O2 B4972744 N-(2-chlorophenyl)-N'-cyclopropylethanediamide

N-(2-chlorophenyl)-N'-cyclopropylethanediamide

Cat. No. B4972744
M. Wt: 238.67 g/mol
InChI Key: XDVOTUNHOMMHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-cyclopropylethanediamide, commonly known as CP 47,497, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. CP 47,497 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.

Scientific Research Applications

CP 47,497 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to be a potent agonist of the CB1 receptor, which is involved in the regulation of pain, appetite, mood, and memory. CP 47,497 has also been used to study the effects of cannabinoids on neuronal activity and synaptic plasticity.

Mechanism of Action

CP 47,497 binds to the CB1 receptor in a similar manner as THC, the main psychoactive component of cannabis. It activates the receptor, leading to the release of neurotransmitters such as dopamine, serotonin, and GABA. This results in a variety of physiological effects, including pain relief, appetite stimulation, and mood alteration.
Biochemical and Physiological Effects:
CP 47,497 has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, increase appetite, and improve mood. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using CP 47,497 in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoid agonists on specific physiological processes without the confounding effects of other neurotransmitters. However, one limitation is that CP 47,497 is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in cannabis.

Future Directions

There are many future directions for research involving CP 47,497. One area of interest is its potential use in the treatment of pain and inflammation. Another area of interest is its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the effects of CP 47,497 on the endocannabinoid system and its potential therapeutic applications.

Synthesis Methods

CP 47,497 is synthesized through a multi-step process that involves the reaction of 2-chlorobenzonitrile with cyclopropylamine to form an intermediate, which is then reacted with ethyl chloroformate to produce the final product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.

properties

IUPAC Name

N'-(2-chlorophenyl)-N-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-8-3-1-2-4-9(8)14-11(16)10(15)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVOTUNHOMMHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-N'-cyclopropylethanediamide

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